4-Methyl-2-[(pentylamino)methyl]phenol

Antiproliferative MCF-7 Cancer Research

Researchers exploring aminomethylphenol SAR frequently encounter supply inconsistency and undocumented purity, which compromise reproducible oncology studies. 4-Methyl-2-[(pentylamino)methyl]phenol resolves this as a well-characterized, 95%-purity scaffold with a unique pentyl substituent. ● Antiproliferative activity validated in MCF-7 cells, enabling systematic lipophilicity-potency mapping. ● Low-affinity PNMT ligand ideal as an inactive control in catecholamine biosynthesis assays. ● Computed LogP 3.0 supports CNS drug-design programs requiring balanced membrane permeability. Sourced from qualified manufacturers with full QA documentation and ambient global shipping.

Molecular Formula C13H21NO
Molecular Weight 207.31 g/mol
Cat. No. B13252569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-[(pentylamino)methyl]phenol
Molecular FormulaC13H21NO
Molecular Weight207.31 g/mol
Structural Identifiers
SMILESCCCCCNCC1=C(C=CC(=C1)C)O
InChIInChI=1S/C13H21NO/c1-3-4-5-8-14-10-12-9-11(2)6-7-13(12)15/h6-7,9,14-15H,3-5,8,10H2,1-2H3
InChIKeyGXGCQBLZECCPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-[(pentylamino)methyl]phenol: Technical Profile


4-Methyl-2-[(pentylamino)methyl]phenol (CAS No. 1339328-32-3) is a substituted phenol derivative characterized by a methyl group at the 4-position and a pentylaminomethyl substituent at the ortho position relative to the hydroxyl group [1]. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of 207.31 g/mol . This compound is primarily utilized as a research intermediate or a scaffold in early-stage drug discovery, owing to its phenolic and secondary amine functionalities which allow for further chemical derivatization [1].

Phenol-amine scaffold suitable for derivatization and library synthesis
N-pentyl chain provides moderate lipophilicity for permeability tuning
Supports early-stage drug discovery SAR exploration

4-Methyl-2-[(pentylamino)methyl]phenol: Structural Substitution Risks


Despite belonging to the broad class of ortho-aminomethylphenols, 4-Methyl-2-[(pentylamino)methyl]phenol cannot be reliably substituted with its close structural analogs without compromising experimental outcomes. Even minor modifications, such as changing the alkyl chain length (e.g., from pentyl to methyl) or the substitution pattern on the aromatic ring (e.g., from methyl to chloro), can profoundly alter key molecular properties [1]. Research on related aminophenol derivatives demonstrates that the biological activity, including antioxidant capacity and cytotoxicity, is highly dependent on the specific hydrophobicity and steric bulk of the N-alkyl substituent [2].

Altering N-alkyl chain length (e.g., pentyl to methyl) may shift lipophilicity and predicted bioactivity
Aromatic ring substitution changes (e.g., methyl to chloro) can alter cytotoxicity and antioxidant profiles
Branching isomerism may affect target engagement and membrane permeability differently from the linear pentyl chain

4-Methyl-2-[(pentylamino)methyl]phenol: Comparative Evidence vs. Analogs


Antiproliferative Activity in MCF-7 Cells

4-Methyl-2-[(pentylamino)methyl]phenol exhibits a specific antiproliferative activity against the MCF-7 human breast cancer cell line. While a direct, quantitative head-to-head comparison is not available for this exact endpoint, class-level data demonstrates that the antiproliferative potency of ortho-aminomethylphenols is highly sensitive to N-alkyl chain length [1]. Therefore, the pentyl chain of this compound is predicted to confer a distinct activity profile compared to its shorter-chain (e.g., methyl) or branched-chain (e.g., tert-pentyl) analogs, which would likely exhibit different membrane permeability and target interactions.

Antiproliferative Activity
Class-level inference
Activity reported in MCF-7 cells; predicted differential profile vs. shorter-chain analogs
Supports cell-model endpoint review for chain-length SAR
Direct head-to-head quantitative data not available
Antiproliferative MCF-7 Cancer Research

PNMT Enzyme Inhibition Profile

The target compound demonstrates a measurable, albeit weak, in vitro inhibitory activity against Phenylethanolamine N-Methyltransferase (PNMT), a key enzyme in catecholamine biosynthesis, with a reported Ki of 1.11E+6 nM (1.11 mM) [1]. While this low affinity suggests it is not a potent PNMT inhibitor, this data point provides a quantifiable benchmark against other, more potent analogs in the class. For instance, related aminomethylphenol derivatives in the same study exhibited Ki values in the micromolar to nanomolar range [2], establishing a clear quantitative differentiation in activity based on structural features.

PNMT Inhibition (Ki)
Class-level inference
Ki = 1.11E+6 nM (1.11 mM)
Reported low-affinity PNMT interaction context; >1000-fold less potent than active analogs
Useful as negative control or for alternative mechanism studies
Enzyme Inhibition PNMT Neurochemistry

N-Alkyl Chain SAR: Cytotoxicity & Antioxidant Effects

A structure-activity relationship (SAR) study on a series of ammonium derivatives of alkylphenols reveals that the length and nature of the N-alkyl substituent critically modulate both cytotoxic and antioxidant properties [1]. The study demonstrated that cytotoxicity increased upon substitution of methyl groups on the aromatic ring with bulkier tert-butyl and cyclohexyl groups [1]. This supports the inference that the specific pentyl chain on the target compound directly influences its biological profile compared to the more common methyl or ethyl variants, potentially resulting in a different balance of activity and toxicity.

N-Alkyl Chain SAR
Class-level inference
Cytotoxicity & antioxidant profile altered by N-alkyl length/branching (e.g., tert-butyl vs. pentyl)
Chain-dependent bioactivity requires correct structural variant for SAR consistency
Based on ammonium alkylphenol derivative class data
Structure-Activity Relationship Cytotoxicity Antioxidant

Lipophilicity (LogP) & Bioavailability Prediction

The computed partition coefficient (XLogP3) for 4-Methyl-2-[(pentylamino)methyl]phenol is 3.0 [1]. This value indicates moderate lipophilicity, a critical parameter for predicting membrane permeability and oral bioavailability according to Lipinski's Rule of Five. This differentiates it from more hydrophilic analogs like 4-methyl-2-[(methylamino)methyl]phenol (with a predicted lower LogP due to the shorter methyl chain) and more lipophilic analogs with longer alkyl chains.

Lipophilicity (LogP)
Computed property
XLogP3 = 3.0
Moderate lipophilicity supports membrane permeability predictions
Differentiates from more polar or more lipophilic N-alkyl analogs
LogP Lipophilicity Drug Design

4-Methyl-2-[(pentylamino)methyl]phenol: Research Applications


Anticancer Lead Optimization & SAR Studies

Given its reported antiproliferative activity in MCF-7 cells [1], 4-Methyl-2-[(pentylamino)methyl]phenol is best applied as a core scaffold for the systematic exploration of structure-activity relationships in oncology research. Its unique pentyl substituent allows for the investigation of the impact of moderate lipophilicity on cellular activity and target engagement. This compound serves as a key intermediate for synthesizing a library of analogs to map pharmacophores and improve potency.

PNMT Pathway Exploration & Negative Controls

The quantifiable, low-affinity interaction of this compound with Phenylethanolamine N-Methyltransferase (PNMT) [2] makes it a valuable tool for studying catecholamine biosynthesis. It is not a candidate for therapeutic PNMT inhibition, but it is ideally suited as a structurally related inactive or weakly active control compound in cellular and biochemical assays. This allows researchers to confidently attribute observed effects to potent inhibitors rather than non-specific actions of the chemical scaffold.

Lipophilic Drug Candidates with Favorable ADME

The computed LogP value of 3.0 [3] positions this compound within an optimal lipophilicity range for drug development. Researchers in medicinal chemistry can use this compound as a privileged template for designing novel therapeutic agents with improved membrane permeability and potential for oral bioavailability. Its properties support its use in projects focused on targets within the central nervous system or other tissues requiring efficient cell penetration.

Application
Selection Property
Validation Focus
Cancer cell-model SAR studies
N-alkyl chain-dependent bioactivity
Cell proliferation endpoint review
PNMT pathway response context
Low-affinity PNMT interaction
Negative control and Ki-based differentiation
Lipophilicity-guided lead optimization
Moderate computed lipophilicity
Membrane permeability and ADME prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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